molecular formula C17H14O B3434637 1,5-Diphenylpenta-1,4-dien-3-one CAS No. 115587-57-0

1,5-Diphenylpenta-1,4-dien-3-one

Cat. No.: B3434637
CAS No.: 115587-57-0
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-HEEUSZRZSA-N
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Description

1,5-Diphenylpenta-1,4-dien-3-one, also known as dibenzylideneacetone, is an organic compound with the molecular formula C₁₇H₁₄O. It is a yellow crystalline solid that is soluble in organic solvents. This compound is notable for its conjugated system, which imparts unique chemical and physical properties. It is used in various fields, including organic synthesis, material science, and as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpenta-1,4-dien-3-one is typically synthesized through the aldol condensation reaction between benzalacetone and benzaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:

C6H5CH=CHCOCH3+C6H5CHOC6H5CH=CHCOCH=CHC6H5\text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}=\text{CHC}_6\text{H}_5 C6​H5​CH=CHCOCH3​+C6​H5​CHO→C6​H5​CH=CHCOCH=CHC6​H5​

The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Diphenylpenta-1,4-dien-3-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a starting material for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.

    Medicine: Studied for its potential anticancer properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of 1,5-diphenylpenta-1,4-dien-3-one involves its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its carbonyl and conjugated double bonds .

Comparison with Similar Compounds

Similar Compounds

    Benzalacetone: A precursor in the synthesis of 1,5-diphenylpenta-1,4-dien-3-one.

    Benzaldehyde: Another precursor used in the synthesis.

    Dibenzylideneacetone: A stereoisomer with similar properties

Uniqueness

This compound is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics .

Properties

CAS No.

115587-57-0

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+

InChI Key

WMKGGPCROCCUDY-HEEUSZRZSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
Quantity
1 L
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1.6 L
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resultant mixture
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0 (± 1) mol
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106 g
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106 g
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29 g
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29 g
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reactant
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Synthesis routes and methods II

Procedure details

Benzaldehyde (1b, 2.54 ml, 25.0 mmol) and acetone (19, 0.90 ml, 12.2 mmol) were combined in ethanol (20 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (2.50 g, 62.5 mmol) and water (25 ml) was added and the solution stirred for 3 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to afford 2.35 g (82%) of yellow crystals: mp 110-112° C. [expected mp 112-114° C.]; 1H NMR: δ 7.07 (d, 2H, J=15.9 Hz), 7.40 (m, 8H), 7.61 (m, 2H), 7.73 (d, 2H, J=15.9 Hz); 13C NMR: δ 125.4, 128.3, 12.9, 130.4, 134.7, 143.2, 188.7.
Quantity
2.54 mL
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reactant
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0.9 mL
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reactant
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2.5 g
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reactant
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25 mL
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20 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

A slurry of 3-bromopyridine (19 g, 120 mmol), 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (40 g, 150 mmol) and KF (23 g, 396 mmol) in THF (600 ml) and water (30 ml) was degassed with nitrogen for 10 min, then treated with tris(dibenzylideneacetone)-dipalladium(0) (2.2 g, 2.4 mmol) followed by tri-tert-butylphosphine (0.2 M solution in 1,4-dioxane; 2.4 ml, 0.48 mmol), and the reaction was stirred mechanically at ambient temperature for 30 min. The mixture was then heated at 50° C. for 1 h before being cooled to ambient temperature. The reaction was poured into ice-cold 0.5 N aqueous NaOH solution and stirred for 1 h. The solid product was collected by filtration, washed with water, allowed to dry under suction, then washed with isohexane and dried to give 3-(2-fluoro-5-nitrophenyl)pyridine as a grey solid (26.2 g, contaminated with dibenzylideneacetone): δH (400 MHz, CDCl3) 7.37 (1H, t, J 9), 7.45 (1H, ddd, J 8, 5 and 1), 7.89-7.93 (1H, m), 8.28-8.33 (1H, m), 8.40 (1H, dd, J 7 and 3), 8.71 (1H, d, J 4), 8.84 (1H, s).
Quantity
19 g
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reactant
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40 g
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reactant
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23 g
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reactant
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600 mL
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reactant
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30 mL
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solvent
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2.4 mL
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[Compound]
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ice
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0 (± 1) mol
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reactant
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Quantity
2.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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